N-(2,2,2-trifluoroethyl)sulfamoyl chloride
Description
Significance of Sulfamoyl Chlorides in Synthetic Chemistry
Sulfamoyl chlorides are a class of organic compounds characterized by the R₂NSO₂Cl functional group. They are derivatives of sulfamic acid where the hydroxyl group has been replaced by a chlorine atom, rendering them highly reactive intermediates. ontosight.ai Their primary significance lies in their ability to react readily with nucleophiles, such as amines and alcohols, to form sulfamides and sulfamates, respectively.
This reactivity is crucial in several areas:
Medicinal Chemistry : The sulfamide (B24259) functional group (R₂NSO₂NR'₂) is a key component in a wide range of biologically active molecules. Compounds containing this group have been investigated for their potential anticancer, antibacterial, and antiviral properties. ontosight.ai Sulfamoyl chlorides serve as the primary reagents for introducing this important pharmacophore.
Agrochemicals : Sulfamoyl chlorides are valuable intermediates in the synthesis of agricultural chemicals, particularly herbicides. nih.gov They are used to create complex sulfonylurea and sulfonamide-based herbicides that are effective in controlling undesired vegetation.
Organic Synthesis : Beyond specific applications, they act as versatile reagents for installing sulfamoyl groups, which can serve as protecting groups or as structural components in the development of new materials and compounds. orgsyn.org
The high reactivity of the sulfur-chlorine bond makes sulfamoyl chlorides powerful tools for chemists to efficiently construct complex molecular architectures. researchgate.net
Role of Trifluoromethylated Compounds in Molecular Design
The incorporation of a trifluoromethyl (-CF₃) group into organic molecules is a widely used and highly effective strategy in modern drug design. mdpi.com The unique properties of this group can dramatically improve the physicochemical and biological characteristics of a compound. mdpi.comoakwoodchemical.com
Key effects of trifluoromethylation include:
Increased Lipophilicity : The -CF₃ group is highly lipophilic (fat-soluble), which can enhance a molecule's ability to permeate cell membranes and improve its absorption and distribution within the body. mdpi.com
Enhanced Metabolic Stability : The carbon-fluorine bond is exceptionally strong, making the trifluoromethyl group resistant to metabolic breakdown by enzymes in the body. This can increase the half-life of a drug, allowing for less frequent dosing. mdpi.com
Modulation of Acidity/Basicity : As a strong electron-withdrawing group, the -CF₃ moiety can significantly alter the pKa of nearby functional groups, which can affect how a molecule interacts with its biological target.
Improved Binding Affinity : The trifluoromethyl group can improve how tightly a drug binds to its target receptor or enzyme, thereby enhancing its potency. oakwoodchemical.com
Due to these beneficial effects, approximately 20% of all marketed pharmaceutical drugs contain at least one fluorine atom, with the trifluoromethyl group being one of the most common fluorine-containing substituents. oakwoodchemical.com
Historical Context of N-(2,2,2-trifluoroethyl)sulfamoyl chloride and Related Reagents
While the precise first synthesis of this compound is not prominently documented in readily available literature, its development can be understood within the broader history of sulfamoyl chloride chemistry and organofluorine synthesis. General methods for preparing sulfamoyl chlorides have been known since at least the 1970s. For instance, a 1976 article in The Journal of Organic Chemistry described an improved method for their synthesis, indicating that the chemistry was already well-established.
The specific impetus for creating fluorinated versions of these reagents grew significantly in the 1980s, particularly within the agrochemical industry. Patents from this era describe the synthesis of various N-substituted sulfamoyl chlorides, including those with related trifluoro-alkoxy groups, as essential intermediates for producing potent herbicides. These documents highlight the reaction of amines with chlorosulfonyl isocyanate as a common method for preparing N-substituted sulfamoyl chlorides.
The emergence of this compound as a commercial reagent likely followed the increasing demand in medicinal chemistry for building blocks that could introduce the trifluoroethyl group—a bioisostere for other chemical groups that imparts the desirable properties of fluorine while providing a different spatial arrangement than a simple trifluoromethyl group.
Scope and Objectives of Academic Investigations on this compound
Academic research involving this compound focuses on its application as a specialized building block for creating novel molecules with tailored properties, primarily for biological evaluation. The principal objective of using this reagent is to synthesize N-(2,2,2-trifluoroethyl)sulfamides.
The scope of these investigations typically includes:
Synthesis of Novel Drug Candidates : Researchers use the reagent to incorporate the N-trifluoroethyl sulfamide moiety into new molecular scaffolds. The goal is to leverage the known benefits of trifluoromethylation—such as enhanced metabolic stability and membrane permeability—to develop new therapeutic agents. mdpi.comoakwoodchemical.com
Structure-Activity Relationship (SAR) Studies : By systematically adding the N-(2,2,2-trifluoroethyl)sulfamoyl group to a series of compounds, chemists can study how this specific modification affects the biological activity of the molecules. This helps in optimizing lead compounds to create more potent and effective drugs.
Development of New Synthetic Methodologies : While the reagent itself is established, academic work may explore new and more efficient ways to use it in complex syntheses, such as in multi-step total synthesis of natural products or in the development of chemical libraries for high-throughput screening.
In essence, academic investigations utilize this compound as a strategic tool to fine-tune the properties of molecules, with the overarching objective of discovering new compounds with significant biological or material applications.
Structure
3D Structure
Properties
IUPAC Name |
N-(2,2,2-trifluoroethyl)sulfamoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H3ClF3NO2S/c3-10(8,9)7-1-2(4,5)6/h7H,1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTVKOACBNWGEHL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)NS(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H3ClF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80544553 | |
| Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
104468-11-3 | |
| Record name | (2,2,2-Trifluoroethyl)sulfamyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80544553 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for N 2,2,2 Trifluoroethyl Sulfamoyl Chloride and Analogues
Direct Synthesis Routes for N-(2,2,2-trifluoroethyl)sulfamoyl chloride
Direct synthesis provides the most straightforward pathway to the target compound, typically involving the reaction of the parent amine with a sulfonating agent.
The most common direct method for the synthesis of N-substituted sulfamoyl chlorides is the reaction of a primary or secondary amine with sulfuryl chloride (SO₂Cl₂). In this case, 2,2,2-trifluoroethylamine (B1214592) is treated with sulfuryl chloride, typically in the presence of a base to neutralize the hydrogen chloride (HCl) byproduct that is generated during the reaction. The base is crucial to drive the reaction to completion and prevent the protonation of the starting amine, which would render it unreactive.
The reaction is generally carried out in an inert aprotic solvent, such as dichloromethane (B109758) (CH₂Cl₂) or diethyl ether, at reduced temperatures to control the exothermic nature of the reaction. The primary amine acts as a nucleophile, attacking the sulfur atom of sulfuryl chloride, which leads to the displacement of a chloride ion and the formation of the N-S bond. A second equivalent of the amine or a non-nucleophilic tertiary amine, like triethylamine (B128534), is often used as the HCl scavenger.
General Reaction Scheme: CF₃CH₂NH₂ + SO₂Cl₂ + Base → CF₃CH₂NHSO₂Cl + Base·HCl
The efficiency and yield of the synthesis of sulfamoyl chlorides are highly dependent on the reaction conditions. Key parameters for optimization include temperature, solvent, reaction time, and the stoichiometry of the reactants.
Reactions involving sulfuryl chloride are known to be exothermic, necessitating careful temperature control to minimize the formation of byproducts. researchgate.net Typically, the reaction is initiated at a low temperature (e.g., 0 °C or below) and then allowed to warm to room temperature. The choice of solvent is also critical; inert aprotic solvents are preferred to avoid side reactions.
Regarding stoichiometry, using a slight excess of sulfuryl chloride (e.g., 1.1 to 1.2 equivalents) can ensure the complete conversion of the amine. researchgate.net When a tertiary amine like triethylamine is used as the base, at least one equivalent is required to neutralize the generated HCl. However, in practice, a slight excess of the base may be used to ensure all the acid is quenched. The order of addition of reagents can also influence the outcome, with the slow addition of sulfuryl chloride to a solution of the amine and base being a common practice to maintain control over the reaction exotherm.
Table 1: Optimization Parameters for Sulfamoyl Chloride Synthesis
| Parameter | Typical Range/Condition | Rationale |
|---|---|---|
| Temperature | -10 °C to 25 °C | Controls exothermicity, minimizes side reactions. |
| Solvent | Dichloromethane, Diethyl Ether | Inert, aprotic, good solubility for reactants. |
| Base | Triethylamine, Pyridine (B92270) | Neutralizes HCl byproduct, drives reaction forward. |
| Stoichiometry | 1.1-1.2 eq. SO₂Cl₂ | Ensures complete consumption of the starting amine. |
Precursors and Intermediate Synthesis Strategies
An alternative to direct synthesis involves the formation of intermediates, such as sulfamic acid salts, which are then converted to the desired sulfamoyl chloride. This multi-step approach can sometimes offer better control and higher purity.
N-substituted sulfamic acids and their salts can be prepared by the reaction of amines with sulfur trioxide (SO₃) or, more commonly, with a stable complex of sulfur trioxide, such as the pyridine-sulfur trioxide complex (Py·SO₃) or the trimethylamine-sulfur trioxide complex (Me₃N·SO₃). datapdf.comwikipedia.org These complexes are easier to handle than free sulfur trioxide, which is a highly reactive and volatile substance.
The reaction involves the nucleophilic attack of the amine on the sulfur atom of the SO₃ complex, leading to the formation of a zwitterionic sulfamic acid intermediate. This can then be converted to the corresponding salt by treatment with a base. This method is widely applicable for the preparation of various N-substituted sulfamic acids. datapdf.com
General Reaction Scheme: CF₃CH₂NH₂ + Py·SO₃ → CF₃CH₂NHSO₃H + Pyridine
The resulting N-(2,2,2-trifluoroethyl)sulfamic acid can be isolated as a salt, which is a stable precursor for the subsequent chlorination step to form the sulfamoyl chloride.
In certain synthetic applications, sulfamoyl chlorides are not isolated but are generated in situ and immediately reacted with another nucleophile. This strategy is particularly useful when the sulfamoyl chloride is unstable or difficult to purify.
Synthesis of Protected Sulfamoyl Chlorides
For applications requiring selective reactions at other functional groups within a molecule, a protected version of the sulfamoyl chloride may be necessary. The protecting group can be chosen to be stable under certain reaction conditions and readily removable later.
A common strategy for the synthesis of N-protected sulfamoyl chlorides involves the use of chlorosulfonyl isocyanate (CSI). For instance, N-Boc-sulfamoyl chloride can be prepared by reacting chlorosulfonyl isocyanate with t-butanol. datapdf.com The reaction proceeds by the addition of the alcohol to the isocyanate group, followed by the release of carbon dioxide to form the N-Boc protected sulfamoyl chloride. This protected reagent can then be used in subsequent reactions, with the Boc group being removable under acidic conditions.
Table 2: Example Synthesis of a Protected Sulfamoyl Chloride
| Reactant 1 | Reactant 2 | Product |
|---|
This methodology provides a versatile route to N-protected sulfamoyl chlorides, which are valuable intermediates in organic synthesis. datapdf.com
N-(tert-Butoxycarbonyl)sulfamoyl chloride as a Benchmarking Reagent
N-(tert-Butoxycarbonyl)sulfamoyl chloride, often referred to as Boc-sulfamoyl chloride, serves as a highly versatile and reactive electrophilic sulfamoylating agent in organic synthesis. mdpi.com Its utility is well-established, and it often serves as a benchmark for the development of new sulfamoylation protocols. This reagent is a white, crystalline solid that is soluble in a variety of organic solvents and reacts readily with a wide range of nucleophiles, including alcohols and amines, under mild conditions. mdpi.com
The synthesis of Boc-sulfamoyl chloride is typically achieved through the reaction of tert-butanol (B103910) with chlorosulfonyl isocyanate (CSI). nih.gov This straightforward preparation, coupled with its favorable reactivity profile, makes it a frequently employed reagent for the introduction of the sulfamoyl moiety.
The reaction of Boc-sulfamoyl chloride with primary or secondary amines provides N-Boc protected sulfamides. The Boc group can then be removed under acidic conditions to yield the corresponding primary or secondary sulfamide (B24259). This two-step approach allows for the synthesis of sulfamides that might be difficult to prepare by direct sulfamoylation of the parent amine.
A plausible synthetic route to this compound could be benchmarked against reactions involving Boc-sulfamoyl chloride. For instance, the reaction of 2,2,2-trifluoroethylamine with sulfuryl chloride could be compared to a multi-step sequence involving initial protection of the amine, followed by sulfamoylation and deprotection, to assess efficiency and yield.
Purification and Characterization Methodologies in Synthetic Protocols
The successful synthesis of this compound and its analogues is contingent upon effective purification and rigorous characterization to ensure the identity and purity of the final product.
Purification:
Given the reactive nature of the sulfamoyl chloride functional group, purification methods must be chosen carefully to avoid decomposition. Common techniques include:
Distillation: For thermally stable and volatile sulfamoyl chlorides, vacuum distillation can be an effective method for purification. This is particularly useful for removing non-volatile impurities.
Crystallization: If the sulfamoyl chloride is a solid, recrystallization from an appropriate solvent system can be a powerful technique for achieving high purity.
Chromatography: While challenging due to the reactivity of the sulfamoyl chloride, flash column chromatography on silica (B1680970) gel can be employed for the purification of less reactive analogues. The choice of eluent is critical to minimize decomposition on the stationary phase. For more sensitive compounds, alternative stationary phases may be considered.
Characterization:
A combination of spectroscopic and analytical techniques is essential for the unambiguous characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
¹H NMR: Provides information about the number and chemical environment of the hydrogen atoms. For this compound, one would expect to see a quartet for the methylene (B1212753) (-CH₂-) group coupled to the three fluorine atoms.
¹³C NMR: Reveals the carbon skeleton of the molecule. The carbon attached to the fluorine atoms would exhibit a characteristic quartet in the proton-coupled spectrum.
¹⁹F NMR: This is a particularly powerful technique for fluorinated compounds. A triplet would be expected for the -CF₃ group, coupled to the two adjacent protons. numberanalytics.com ¹⁹F NMR is highly sensitive and provides a distinct signal for fluorine-containing molecules. numberanalytics.com
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups. Key vibrational frequencies for this compound would include strong absorptions for the S=O stretches of the sulfonyl group (typically in the regions of 1370-1330 cm⁻¹ and 1180-1160 cm⁻¹) and C-F bond stretches.
Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, confirming its elemental composition. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass, further confirming the molecular formula.
Elemental Analysis: This technique determines the percentage composition of elements (C, H, N, S) in the compound, providing further evidence for the proposed structure.
Table 2: Expected Spectroscopic Data for this compound
| Technique | Expected Chemical Shift / Frequency | Multiplicity |
| ¹H NMR | ~3.8-4.2 ppm | Quartet (q) |
| ¹⁹F NMR | ~ -70 to -80 ppm (relative to CFCl₃) | Triplet (t) |
| IR | 1370-1330 cm⁻¹, 1180-1160 cm⁻¹ | - |
This comprehensive approach to purification and characterization is vital for ensuring the quality and reliability of synthetic this compound for its intended applications.
Reactivity and Mechanistic Investigations of N 2,2,2 Trifluoroethyl Sulfamoyl Chloride
Electrophilic Character and Nucleophilic Reactivity Profiles
The sulfur atom in N-(2,2,2-trifluoroethyl)sulfamoyl chloride serves as the primary site for nucleophilic attack. The molecule's reactivity is governed by the facility with which the chloride ion can be displaced by a range of nucleophiles. The trifluoroethyl group further enhances the electrophilicity of the sulfur center through its inductive effect, making the compound highly susceptible to reactions with both strong and moderate nucleophiles.
The reaction of this compound with alcohols leads to the formation of N-(2,2,2-trifluoroethyl)sulfamate esters. This transformation is typically conducted in the presence of a base to neutralize the hydrogen chloride byproduct. While direct reaction with the sulfamoyl chloride is feasible, alternative methods for the synthesis of these sulfamate (B1201201) esters have been explored. For instance, the esterification of the corresponding sulfamic acid salt has been investigated. In a study, attempts to form an N-(2,2,2-trifluoroethyl)sulfamate ester by the in situ generation of the sulfamoyl chloride from the sulfamic acid salt gave modest yields. nih.gov This suggests that while the reaction proceeds, optimization of conditions or alternative activation methods may be necessary for efficient synthesis. nih.gov
Table 1: Synthesis of an N-(2,2,2-trifluoroethyl)sulfamate Ester via in situ Sulfamoyl Chloride Generation nih.gov Note: This table is based on data for the attempted in situ formation and subsequent reaction, illustrating the general reactivity.
| Starting Material | Alcohol | Reagents | Product | Yield |
|---|---|---|---|---|
| 2,2,2-trifluoroethyl sulfamic acid salt | n-pentanol | e.g., SOCl2 or PPh3/NCS | Pentyl N-(2,2,2-trifluoroethyl)sulfamate | Modest |
Primary and secondary amines readily react with sulfamoyl chlorides to yield the corresponding sulfamides. This reaction is a cornerstone of sulfonamide synthesis in medicinal chemistry. ekb.eg The reaction of this compound with a primary or secondary amine is expected to proceed efficiently, driven by the high nucleophilicity of the amine. A base is typically required to scavenge the HCl generated. The general method involves the dropwise addition of the sulfamoyl chloride to a solution of the amine and a non-nucleophilic base, such as triethylamine (B128534) or pyridine (B92270), in an inert solvent like dichloromethane (B109758) at reduced temperatures to control the exothermic reaction.
Table 2: Representative Reaction for Sulfamide (B24259) Formation Note: As specific data for this compound is not readily available in the cited literature, this table presents a generalized, illustrative example of this reaction type.
| Sulfamoyl Chloride | Amine | Base | Solvent | Product |
|---|---|---|---|---|
| This compound | Aniline | Triethylamine | Dichloromethane | N-phenyl-N'-(2,2,2-trifluoroethyl)sulfamide |
| This compound | Piperidine | Pyridine | Tetrahydrofuran | 1-{[N-(2,2,2-trifluoroethyl)sulfamoyl]}piperidine |
The synthesis of N-hydroxysulfamides can be achieved through the direct coupling of a sulfamoyl chloride with hydroxylamine. However, this method can be limited by the availability of the specific sulfamoyl chloride and can result in low yields. Alternative, multi-step synthetic routes are often employed to access this class of compounds. These routes may involve the use of protecting groups to achieve the desired substitution pattern on the final hydroxysulfamide molecule.
The reaction of sulfonyl chlorides with highly reactive carbon-based nucleophiles, such as Grignard reagents or organolithium compounds, can lead to the formation of sulfonamides. However, the high reactivity of these organometallic reagents can also result in side reactions. For instance, Grignard reagents can react with sulfonyl chlorides to form sulfinates, which can then be converted to sulfonamides in situ. nih.gov The direct reaction of this compound with a Grignard or organolithium reagent would be expected to yield a C-S bond, forming a sulfonamide. The reaction conditions would need to be carefully controlled to favor the desired nucleophilic attack at the sulfur center.
Table 3: Representative Reaction with a Carbon-Based Nucleophile Note: This table presents a generalized, illustrative example of this reaction type, as specific data for this compound is not available in the cited literature.
| Sulfamoyl Chloride | Nucleophile | Solvent | Product |
|---|---|---|---|
| This compound | Phenylmagnesium bromide | Tetrahydrofuran | N-(2,2,2-trifluoroethyl)benzenesulfonamide |
| This compound | n-Butyllithium | Hexane/Tetrahydrofuran | N-(2,2,2-trifluoroethyl)butane-1-sulfonamide |
Sulfur Fluoride (B91410) Exchange (SuFEx) is a click chemistry reaction that involves the exchange of a fluoride atom on a sulfur(VI) center with a nucleophile. sigmaaldrich.com While the canonical SuFEx reaction involves sulfonyl fluorides (R-SO₂F), the principles can be extended to related sulfur-halogen compounds. The reaction of this compound with a silylamine, in the presence of a fluoride source, could potentially proceed via a SuFEx-like mechanism. More commonly, sulfamoyl fluorides are activated by Lewis acids to react with amines or silylamines to form sulfamides. nih.govresearchgate.net This method provides an efficient route to these compounds under mild conditions. researchgate.net
Mechanistic Pathways of Sulfamoylation Reactions
The reactions of sulfamoyl chlorides with nucleophiles are generally considered to proceed through a nucleophilic substitution mechanism at the tetracoordinate sulfur atom. Two primary pathways are plausible: a concerted Sₙ2-like mechanism or a stepwise addition-elimination mechanism.
In the concerted Sₙ2-like mechanism , the nucleophile attacks the sulfur atom at the same time as the chloride ion departs. This pathway involves a single trigonal bipyramidal transition state. Studies on the hydrolysis of alkanesulfonyl chlorides suggest that for many substrates, a bimolecular nucleophilic substitution is the dominant pathway. researchgate.netnih.gov
Alternatively, the reaction can proceed via a stepwise addition-elimination mechanism . In this pathway, the nucleophile first adds to the sulfur atom, breaking the S=O pi bond and forming a pentacoordinate, trigonal bipyramidal intermediate. In a subsequent step, the S=O bond is reformed, and the chloride ion is eliminated as the leaving group. This mechanism is analogous to nucleophilic acyl substitution at a carbonyl carbon. nih.gov
The operative mechanism can be influenced by several factors, including the nature of the nucleophile, the steric and electronic properties of the sulfamoyl chloride, and the reaction conditions. For highly reactive nucleophiles, the concerted pathway may be favored. The presence of the N-(2,2,2-trifluoroethyl) group, with its strong electron-withdrawing nature, increases the positive charge on the sulfur atom, making it highly susceptible to nucleophilic attack and likely facilitating a rapid reaction through either pathway.
Proposed Reaction Mechanisms for S-N Bond Formation
The formation of a sulfur-nitrogen (S-N) bond from this compound typically proceeds via nucleophilic substitution at the sulfur atom. The most common reaction involves the interaction of the sulfamoyl chloride with a primary or secondary amine. libretexts.orgsigmaaldrich.com The mechanism is analogous to the well-established reactions of sulfonyl chlorides. libretexts.org
The central sulfur atom in this compound is highly electrophilic due to the strong electron-withdrawing effects of the two oxygen atoms, the chlorine atom, and the N-(2,2,2-trifluoroethyl) group. This electrophilicity makes it a prime target for nucleophiles like amines.
The proposed mechanism involves the following steps:
Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic sulfur center of the sulfamoyl chloride. This forms a transient pentacoordinate intermediate.
Leaving Group Departure: The sulfur-chlorine bond breaks, and the chloride ion departs as the leaving group. Chloride is a good leaving group, which facilitates this step.
Deprotonation: A base, which can be another molecule of the reacting amine or an added base like triethylamine, removes a proton from the nitrogen atom that formed the new S-N bond. smolecule.com This step neutralizes the resulting sulfamide product.
Influence of Catalysis on Reaction Kinetics and Selectivity
While many reactions involving sulfamoyl chlorides and amines proceed readily without a catalyst, particularly with sufficiently nucleophilic amines, catalysis can play a significant role in enhancing reaction rates and influencing selectivity, especially with less reactive substrates.
Lewis Acid Catalysis: Lewis acids can be employed to enhance the electrophilicity of the sulfamoyl chloride. For instance, indium(III) triflate (In(OTf)₃) has been shown to be an effective catalyst for the sulfamoylation of aromatic compounds. thieme-connect.com The catalyst coordinates to one of the oxygen atoms of the sulfonyl group, further polarizing the S-Cl bond and making the sulfur atom more susceptible to nucleophilic attack. This strategy is particularly useful for reactions with weaker nucleophiles. However, product inhibition can sometimes be observed, where the sulfonamide product coordinates to the catalyst, reducing its activity. thieme-connect.com
Base Catalysis: The use of non-nucleophilic bases is common to scavenge the HCl produced during the reaction, driving the equilibrium towards the product side. smolecule.com While not catalytic in the traditional sense of regeneration, bases like pyridine or triethylamine are crucial for achieving high yields. smolecule.com In some cases, solvents themselves can accelerate the reaction; for example, N,N-dimethylacetamide has been shown to accelerate the sulfamoylation of hydroxyl groups even without an added base. researchgate.net
Palladium Catalysis: In more complex transformations, palladium catalysts have been used for three-component syntheses of sulfonamides. rsc.org In these systems, a sulfamoyl chloride, generated in situ, can undergo a Suzuki-Miyaura coupling with a boronic acid. rsc.org This demonstrates that the S-Cl bond is reactive towards oxidative addition to a low-valent palladium center, opening up catalytic pathways for C-S bond formation subsequent to the initial S-N bond formation.
| Catalyst Type | Role | Example | Effect on Reaction |
|---|---|---|---|
| Lewis Acid | Activates the sulfamoyl chloride | In(OTf)₃ | Increases electrophilicity of sulfur, enhances rate with weak nucleophiles. thieme-connect.com |
| Base | Neutralizes HCl byproduct | Triethylamine, Pyridine | Drives reaction equilibrium towards products. smolecule.com |
| Transition Metal | Enables cross-coupling reactions | Palladium complexes | Allows for subsequent C-S bond formation via Suzuki-Miyaura coupling. rsc.org |
Stereochemical Aspects of Reactions Involving this compound
When this compound reacts with a chiral nucleophile, such as a chiral amine, the stereochemical outcome is of significant interest. The reaction at the sulfur center itself does not typically create a new stereocenter, as the sulfur atom in the resulting sulfamide is tetrahedral but usually not chiral unless the substituents confer chirality. However, the key consideration is whether the reaction at a pre-existing chiral center in the nucleophile proceeds with retention, inversion, or racemization of its configuration.
The reaction of a sulfamoyl chloride with an amine is analogous to the Sₙ2 reaction mechanism. pitt.edu In a classic Sₙ2 reaction, the nucleophile attacks the electrophilic carbon from the side opposite to the leaving group (backside attack), resulting in a complete inversion of the stereochemical configuration at that carbon. pitt.edu
If the reaction involves nucleophilic attack by the nitrogen of a chiral amine on the achiral sulfur atom of the sulfamoyl chloride, the stereocenter on the amine is typically unaffected, and the reaction proceeds with retention of configuration at the chiral center of the amine.
However, if this compound were used to derivatize a chiral alcohol, forming a sulfamate ester, this ester could then act as a leaving group in a subsequent Sₙ2 reaction. In such a case, attack by a new nucleophile on the carbon atom bearing the sulfamate leaving group would lead to inversion of configuration at that carbon. The trifluoroethyl group would make the sulfamate an excellent leaving group, comparable to other sulfonates like tosylates or mesylates. pitt.edu
Specific Reactivity Attributes of the 2,2,2-Trifluoroethyl Moiety
The 2,2,2-trifluoroethyl group (CF₃CH₂-) exerts a profound influence on the reactivity of the entire molecule due to the strong electron-withdrawing nature of the three fluorine atoms.
Attenuated SN2 Reactivity in Trifluoroethoxysulfonates
While the trifluoroethyl group enhances the leaving group ability of a sulfonate, the corresponding trifluoroethoxide (CF₃CH₂O⁻) is a poor nucleophile, and the carbon atom adjacent to the CF₃ group exhibits significantly reduced reactivity towards Sₙ2 displacement. This "attenuated" or weakened reactivity is a direct consequence of the inductive effect of the CF₃ group.
The fluorine atoms pull electron density away from the CH₂ group, making it highly electron-deficient. This has two main effects that hinder the Sₙ2 mechanism:
Destabilization of the Transition State: In an Sₙ2 transition state, there is a partial buildup of negative charge on the central carbon atom and the incoming and outgoing groups. The electron-withdrawing CF₃ group would intensify the partial positive charge on the adjacent CH₂ carbon, destabilizing the already electron-rich, pentacoordinate transition state.
Reduced Nucleophilicity: The inductive effect lowers the energy of the electrons on the adjacent atoms, making related nucleophiles like trifluoroethanol or trifluoroethoxide less willing to donate their electrons.
This effect is well-documented for related systems. For example, nucleophilic displacement of the hydroxyl group from 2,2,2-trifluoroethanol (B45653) is notoriously difficult compared to ethanol.
Investigation of Sulfene (B1252967) Intermediates in Related Systems
Sulfenes (R₂C=SO₂) are highly reactive intermediates that can be formed from sulfonyl chlorides that possess an α-hydrogen atom. The formation occurs via an elimination-addition mechanism, often base-promoted. Hydrolysis studies of the closely related 2,2,2-trifluoroethanesulfonyl chloride (tresyl chloride, CF₃CH₂SO₂Cl) have provided strong evidence for the involvement of a sulfene intermediate (CF₃CH=SO₂) under neutral or mildly acidic conditions (pH 2-7).
The proposed mechanism is an irreversible E1cB (Elimination, Unimolecular, conjugate Base) pathway:
Deprotonation: A base (even a weak one like water) removes a proton from the carbon α to the sulfonyl group. This deprotonation is highly favored due to the acidifying effects of both the sulfonyl group and the adjacent trifluoromethyl group.
Chloride Elimination: The resulting carbanion rapidly eliminates a chloride ion to form the sulfene intermediate, CF₃CH=SO₂.
Nucleophilic Trapping: The highly electrophilic sulfene is then trapped by a nucleophile present in the medium, such as water, to yield the final product (e.g., 2,2,2-trifluoroethanesulfonic acid).
Given the structural similarity, it is plausible that this compound could also undergo elimination under certain basic conditions, although the primary reaction pathway with nucleophiles like amines is typically direct substitution at the sulfur atom.
Radical Pathways in Trifluoroethylation Reactions
Beyond ionic pathways, the trifluoroethyl group can be involved in reactions proceeding through radical intermediates. The generation of a trifluoromethyl radical (•CF₃) is a well-established process in organic synthesis, and similar pathways can be envisaged for the trifluoroethyl radical (•CH₂CF₃). researchgate.netwikipedia.org
Activation of sulfamoyl chlorides can occur via single-electron reduction, but this is challenging due to their high reduction potential. acs.org An alternative is the cleavage of the SO₂–Cl bond via a Halogen-Atom Transfer (XAT) process. acs.org Photocatalyst-free methods have been developed where a radical initiator abstracts a hydrogen atom from a donor, generating a carbon-centered radical that can then abstract the chlorine atom from a sulfamoyl chloride to generate a sulfamoyl radical (R₂NSO₂•). This radical can then participate in addition reactions to alkenes. acs.org
Applications of N 2,2,2 Trifluoroethyl Sulfamoyl Chloride in Advanced Organic Synthesis
N-(2,2,2-trifluoroethyl)sulfamoyl chloride as a Versatile Sulfamoylating Reagent
The core utility of this compound lies in its function as a sulfamoylating agent. The presence of the highly reactive sulfamoyl chloride group (-SO₂Cl) allows for facile reactions with various nucleophiles, most notably alcohols and amines, to create sulfamates and sulfamides, respectively. This reactivity is the foundation for its application in constructing more complex molecular architectures.
This compound serves as a direct precursor for the synthesis of N-(2,2,2-trifluoroethyl)-substituted sulfamates and sulfamides. The general transformation involves the nucleophilic attack of an alcohol (R-OH) or a primary/secondary amine (R-NH₂ or R₂NH) on the electrophilic sulfur atom of the sulfamoyl chloride, with the subsequent elimination of hydrogen chloride (HCl).
The reaction with alcohols yields O-substituted-N-(2,2,2-trifluoroethyl)sulfamates. While direct use of sulfamoyl chlorides is a known method for creating sulfamate (B1201201) esters, alternative methods are sometimes sought for improved yields. For instance, one study noted that the in situ generation of a sulfamoyl chloride to produce an N-(2,2,2-trifluoroethyl)sulfamate ester resulted in only modest yields. nih.gov
Similarly, its reaction with amines produces N'-substituted-N-(2,2,2-trifluoroethyl)sulfamides. These reactions are analogous to the formation of amides from acyl chlorides. libretexts.org The direct coupling of sulfamoyl chlorides with amines or hydroxylamines is a recognized, albeit sometimes low-yielding, method for creating sulfamides and N-hydroxysulfamides. nih.gov
Below is a table illustrating the general sulfamoylation reactions.
| Nucleophile | Substrate Example | Product Class | Product Structure |
| Alcohol | R-OH | N-(2,2,2-trifluoroethyl)sulfamate | R-O-SO₂-NHCH₂CF₃ |
| Primary Amine | R-NH₂ | N,N'-Disubstituted Sulfamide (B24259) | R-NH-SO₂-NHCH₂CF₃ |
| Secondary Amine | R₂NH | N,N,N'-Trisubstituted Sulfamide | R₂N-SO₂-NHCH₂CF₃ |
This table represents generalized reactions.
The term "sulfonamide" traditionally refers to a compound with the structure R-SO₂-NR'₂, where the group attached to the sulfur is typically carbon-based. The reaction of this compound with amines does not yield a traditional sulfonamide but rather a sulfamide, which can be considered a specific class of sulfonamide derivative where a nitrogen atom is directly bonded to both sides of the sulfonyl group (R₂N-SO₂-NR'₂).
Therefore, this compound is a key reagent for synthesizing N,N'-disubstituted sulfamides. The reaction proceeds via nucleophilic substitution, where a primary or secondary amine attacks the sulfamoyl chloride, displacing the chloride ion to form a new N-S bond. libretexts.org This provides a direct route to complex sulfamides bearing the 2,2,2-trifluoroethyl group, which are of interest in medicinal chemistry.
Strategic Integration in Fluorinated Molecule Synthesis
A primary application of this compound is as a building block for introducing fluorine into larger molecules. The strategic placement of fluorinated groups is a cornerstone of modern drug design, used to fine-tune a molecule's properties.
The most direct application of this compound is the covalent installation of the 2,2,2-trifluoroethyl group, linked via a sulfamoyl bridge, onto a target scaffold. This moiety (–NHSO₂–) can act as a hydrogen bond donor and acceptor, while the trifluoroethyl group imparts unique properties related to fluorine's high electronegativity and steric profile. The incorporation of this group can significantly alter the parent molecule's conformation, basicity, and binding interactions with biological targets. nih.gov
While this compound is not a direct reagent for synthesizing amines or ketones, the sulfamide group it installs can serve as a synthetic handle for their subsequent formation in multi-step sequences.
Trifluoroethyl-Containing Amines: The sulfonamide linkage is known for its general stability; however, modern synthetic methods allow for its reductive cleavage. researchgate.net A synthetic strategy could involve first reacting a primary amine with this compound to form a stable sulfamide. Later in the synthesis, the robust N-S bond can be cleaved under specific reductive conditions to release a free N-(2,2,2-trifluoroethyl)amine derivative. researchgate.netdoi.org This makes the sulfamoyl group a temporary protecting or linking group that enables the synthesis of complex amines containing the trifluoroethyl motif.
Trifluoroethyl-Containing Ketones: The synthesis of ketones from sulfamoyl chlorides is not a direct transformation. However, the resulting sulfonamide or sulfamate can be a precursor to ketone-containing structures. For example, methods have been developed for the synthesis of β-ketosulfonamides through the rearrangement of alkenyl sulfamates. nih.gov In other approaches, ketones can be directly coupled with free sulfonamides at the α-carbon position under oxidative conditions. acs.org These advanced methods highlight the utility of the sulfonamide group, introduced by reagents like this compound, as a versatile functional group in the synthesis of complex molecules, including those containing ketone functionalities.
The introduction of the 2,2,2-trifluoroethyl group is a key strategy for modulating a molecule's lipophilicity and metabolic stability, two critical parameters in drug design. researchgate.netresearchgate.net
The following table presents data on how fluorination can affect the lipophilicity (logD) of related compounds, illustrating the general trends.
| Non-fluorinated Compound | logD⁷·⁴ | Fluorinated Analogue | logD⁷·⁴ | Change in logD |
| 2-(Ethylthio)pyridine | 2.26 | 2-(2,2,2-Trifluoroethylthio)pyridine | 2.13 | -0.13 |
| 2-(Ethylsulfonyl)pyridine | -0.07 | 2-(2-Fluoroethylsulfonyl)pyridine | -0.21 | -0.14 |
| 2-(Ethylsulfonyl)pyridine | -0.07 | 2-(2,2-Difluoroethylsulfonyl)pyridine | 0.31 | +0.38 |
Data compiled from related structures to show the impact of ethyl fluorination patterns. nih.gov
Metabolic Stability: A major advantage of incorporating fluorinated groups is the enhancement of metabolic stability. acs.org The carbon-fluorine bond is significantly stronger than a carbon-hydrogen bond, making it resistant to oxidative metabolism by enzymes such as the cytochrome P450 family. nih.gov Introducing a trifluoroethyl group can block potential sites of metabolic oxidation, thereby increasing the biological half-life of a compound. researchgate.netnih.gov For instance, replacing a metabolically vulnerable methyl or ethyl group with a trifluoroethyl group can prevent N-dealkylation or hydroxylation at that position, leading to a more robust drug candidate. acs.org
Precursor in Specialized Synthetic Pathways
This compound serves as a versatile precursor in various specialized synthetic pathways, valued for its ability to introduce the trifluoroethylamino sulfonyl moiety into molecules. This functional group can significantly influence the physicochemical and biological properties of the resulting compounds, such as their lipophilicity, metabolic stability, and binding affinity to biological targets.
Application in the Synthesis of Biologically Relevant Compounds (e.g., kinase inhibitors)
The introduction of a sulfonamide group is a common strategy in the design of kinase inhibitors, as this moiety can form crucial hydrogen bonds with the kinase hinge region. While specific examples detailing the use of this compound in the synthesis of marketed kinase inhibitors are not prevalent in the literature, the general synthetic utility of sulfonyl chlorides in this area is well-established. The trifluoroethyl group, in particular, can enhance binding affinity and improve pharmacokinetic properties.
The general reaction involves the coupling of a sulfonyl chloride with an amine-containing scaffold to furnish the desired sulfonamide-based kinase inhibitor. For instance, various 2-((4-sulfamoylphenyl)amino)-pyrrolo[2,3-d]pyrimidine derivatives have been synthesized and evaluated as CDK inhibitors for the treatment of pancreatic cancer. nih.gov The synthesis of these compounds often involves the reaction of an amino-pyrimidine core with a substituted benzenesulfonyl chloride.
The attenuated S(N)2 reactivity of the 2,2,2-trifluoroethyl group has been strategically exploited in the synthesis of sulfonamide-based kinase inhibitors. For example, in the preparation of a series of 6-cyclohexylmethoxy-2-arylaminopurines as potential serine-threonine kinase inhibitors, a 2,2,2-trifluoroethoxysulfonyl ester was used as an intermediate. This allowed for the subsequent reaction with an amine under microwave heating to form the desired sulfonamide. nih.gov
Synthesis of Sulfonamide-Based Compounds with Specific Biological Activities
The reaction of this compound with various primary and secondary amines provides a direct route to a diverse range of N-substituted sulfonamides. This class of compounds is of significant interest in medicinal chemistry due to their wide spectrum of biological activities. The incorporation of the 2,2,2-trifluoroethyl group can modulate the biological profile of the resulting sulfonamides.
Sulfonamides are a cornerstone in drug discovery, exhibiting activities such as:
Antibacterial
Anticancer
Anti-inflammatory
Antiviral
The synthesis of bioactive sulfonamides often involves the straightforward reaction of a sulfonyl chloride with an amine or an amino acid derivative. nih.govresearchgate.net While specific biological activity data for compounds derived directly from this compound is not extensively reported in readily available literature, the synthetic methodology is a standard and reliable way to generate libraries of compounds for biological screening. For example, novel sulfonamide derivatives containing coumarin (B35378) moieties have been synthesized and screened for their antimicrobial and antioxidant activities. researchgate.net
Development of Novel Synthetic Transformations Utilizing the Compound
While this compound is primarily used as a reagent for introducing the N-(2,2,2-trifluoroethyl)sulfamoyl group, the broader class of sulfonyl chlorides has been employed in the development of novel synthetic transformations. These methodologies could potentially be adapted for use with this compound to access new chemical entities.
Recent advances in organic synthesis have explored new ways to utilize sulfonyl chlorides, moving beyond their traditional role in sulfonamide and sulfonate ester formation. For example, methods have been developed for the one-pot synthesis of sulfonamides from unactivated carboxylic acids and amines via an aromatic decarboxylative halosulfonylation, where a sulfonyl chloride is generated in situ. nih.gov
Furthermore, sulfonyl chlorides have been used in transition-metal-free reactions for the synthesis of 2-sulfonylquinolines through a deoxygenative C2-sulfonylation of quinoline (B57606) N-oxides. mdpi.com Such novel transformations highlight the ongoing efforts to expand the synthetic utility of sulfonyl chlorides, which could in the future include more specialized reagents like this compound for the creation of complex molecules with unique properties.
Derivatives and Analogues of N 2,2,2 Trifluoroethyl Sulfamoyl Chloride in Chemical Research
Related Trifluoroethyl-Containing Reagents in Synthesis
The 2,2,2-trifluoroethyl group is a critical component in various modern reagents due to its strong electron-withdrawing nature, which significantly influences the reactivity and properties of the parent molecule.
2,2,2-Trifluoroethyl trifluoromethanesulfonate, commonly known as trifluoroethyl triflate, is a potent electrophilic trifluoroethylating agent. acs.orgbeilstein-journals.org Its high reactivity makes it particularly useful in the synthesis of specialized fluorinated amino acids, which are of great interest in medicinal chemistry and biochemistry for their ability to alter the properties of peptides and proteins. acs.org
The synthesis of this reagent is straightforward, typically involving the reaction of 2,2,2-trifluoroethanol (B45653) with trifluoromethanesulfonic anhydride (B1165640). beilstein-journals.orgprepchem.com This preparation results in a powerful alkylating agent capable of transferring the trifluoroethyl group to various nucleophiles. One notable application is in the enantioselective preparation of nitrophenylalanines, which are precursors to cyclic N-aryl hydroxamic acids. beilstein-journals.orgorgsyn.org
Table 1: Properties and Synthesis of 2,2,2-Trifluoroethyl Trifluoromethanesulfonate
| Property | Value |
|---|---|
| CAS Number | 6226-25-1 |
| Molecular Formula | C₃H₂F₆O₃S |
| Molecular Weight | 232.1 g/mol |
| Typical Synthesis | Reaction of 2,2,2-trifluoroethanol with trifluoromethanesulfonic anhydride |
N-2,2,2-Trifluoroethylisatin ketimines have emerged as highly versatile and valuable fluorine-containing synthons since their development. acs.org These compounds are readily synthesized by the condensation of isatins with trifluoroethylamine hydrochloride. google.com They serve as precursors to 2-azaallyl anions or azomethine ylides, which are powerful 1,3-dipoles for cycloaddition reactions. acs.org
The primary synthetic utility of these ketimines is in [3+2] cycloaddition reactions with a wide array of dipolarophiles. This strategy provides efficient access to complex, trifluoromethyl-containing spirooxindole scaffolds, which are privileged structures in medicinal chemistry. The reaction can be catalyzed by various means, including organocatalysts and simple bases like potassium carbonate. acs.orggoogle.com
Key Research Findings:
Asymmetric Cycloaddition: The first use of these ketimines involved an asymmetric [3+2] cycloaddition with cinnamaldehyde, catalyzed by a prolinol silyl (B83357) ether, yielding chiral spirooxindoles with excellent diastereoselectivities and enantioselectivities. acs.org
Construction of Diverse Spiro-heterocycles: They react with dipolarophiles such as methyleneindolinones, maleimides, and azodicarboxylates to construct a variety of spiro[benzofuran-pyrrolidine-oxindole] and spiro[succinimide-pyrrolidine-oxindole] derivatives. acs.orggoogle.com
Desymmetrization Reactions: These ketimines have been used in formal 1,3-dipolar cycloadditions with symmetric cyclopentene-1,3-diones, achieving an efficient desymmetrization to produce complex tetracyclic spirooxindoles. acs.org
Table 2: Examples of [3+2] Cycloaddition Reactions with N-2,2,2-Trifluoroethylisatin Ketimines
| Dipolarophile | Catalyst | Product Type | Yield / Selectivity |
|---|---|---|---|
| Cinnamaldehyde | Prolinol silyl ether | Chiral spirooxindoles | 58-98% yield; >99% ee |
| Methyleneindolinones | Squaramide-tertiary amine | Spirooxindole derivatives | 84-99% yield; >99% ee |
| Azodicarboxylates | Potassium Carbonate (K₂CO₃) | Spirooxindoles with 1,2,4-triazoline moieties | Up to 98% yield |
Detailed information on the synthesis and reactivity of trifluoroethoxysulfonyl esters (CF₃CH₂OSO₂-R) is scarce in the reviewed literature. However, related sulfur-containing compounds derived from 2,2,2-trifluoroethanol have been studied. For instance, bis(2,2,2-trifluoroethyl) sulfite (B76179) reacts with chlorine fluoride (B91410) in an Arbuzov-type rearrangement to yield 2,2,2-trifluoroethyl fluorosulfate (B1228806) (CF₃CH₂OSO₂F), a sulfonyl halide derivative. This reaction provides a novel route to fluorosulfates, highlighting the unique reactivity imparted by the trifluoroethoxy group.
Computational and Theoretical Studies on N 2,2,2 Trifluoroethyl Sulfamoyl Chloride
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of N-(2,2,2-trifluoroethyl)sulfamoyl chloride. Methods such as Density Functional Theory (DFT) are employed to model its electronic structure and predict its reactivity. researchgate.net
Key aspects of these calculations include the determination of molecular geometry, orbital energies, and the distribution of electron density. The trifluoroethyl group, being strongly electron-withdrawing, significantly influences the electronic properties of the sulfamoyl chloride moiety. This effect can be quantified through computational analysis.
Calculated Electronic Properties:
Below is a table of representative data that would be obtained from quantum chemical calculations for this compound.
| Property | Calculated Value | Significance |
| Dipole Moment | Value | Indicates the polarity of the molecule and its potential for dipole-dipole interactions. |
| HOMO Energy | Energy Level (eV) | The Highest Occupied Molecular Orbital energy relates to the molecule's ability to donate electrons. |
| LUMO Energy | Energy Level (eV) | The Lowest Unoccupied Molecular Orbital energy relates to the molecule's ability to accept electrons. |
| HOMO-LUMO Gap | Energy Difference (eV) | A smaller gap suggests higher reactivity. |
| Mulliken Atomic Charges | Charge Distribution | Reveals the partial charges on each atom, identifying electrophilic and nucleophilic sites. |
Note: The values in this table are illustrative and would be determined through specific computational studies.
These calculations help in predicting the most likely sites for nucleophilic or electrophilic attack, providing a theoretical basis for its reactivity in various chemical transformations.
Reaction Pathway Elucidation and Transition State Analysis
Theoretical calculations are instrumental in mapping the potential energy surfaces of reactions involving this compound. This allows for the elucidation of detailed reaction mechanisms and the identification of transition states.
By modeling the interaction of this compound with other reactants, chemists can compare different possible reaction pathways. For each proposed pathway, the structures and energies of intermediates and transition states are calculated. The activation energy, which is the energy barrier that must be overcome for the reaction to occur, can be determined from the energy of the transition state relative to the reactants.
Example of Transition State Analysis Data:
The following table illustrates the kind of data generated from a computational study of a hypothetical reaction involving this compound.
| Reaction Coordinate | Reactant | Transition State | Product |
| Relative Energy (kcal/mol) | 0 | Calculated Value | Calculated Value |
| Key Bond Distances (Å) | S-Cl: Initial Value | S-Cl: Elongated ValueS-Nu: Forming Value | S-Nu: Final Value |
| Imaginary Frequency (cm⁻¹) | N/A | Calculated Value | N/A |
Note: "Nu" represents a generic nucleophile. The data presented is representative of what would be calculated.
The pathway with the lowest activation energy is generally the most favored. This analysis provides a deeper understanding of the reaction kinetics and can explain observed product distributions.
Prediction of Catalytic Effects and Solvent Influences on Transformations
Computational models can effectively predict how catalysts and solvents influence the transformations of this compound. These external factors can significantly alter reaction rates and outcomes.
Catalytic Effects: A catalyst can provide an alternative reaction pathway with a lower activation energy. Computational studies can model the interaction of this compound with a catalyst, elucidating the catalytic cycle and quantifying the reduction in the energy barrier. This is crucial for optimizing reaction conditions and developing more efficient synthetic methods.
Solvent Influences: The choice of solvent can have a profound impact on reaction mechanisms and rates. nih.gov Solvation models, both implicit and explicit, can be incorporated into quantum chemical calculations to simulate the effect of the solvent environment. researchgate.net For instance, polar solvents might stabilize charged intermediates or transition states, thereby accelerating certain reaction pathways. The use of specific solvents like 2,2,2-trifluoroethanol (B45653) can also be modeled to understand their unique effects on reactivity. rsc.org
Molecular Modeling for Rational Design of this compound Analogues
Molecular modeling techniques are pivotal in the rational design of analogues of this compound with tailored properties. By systematically modifying the structure of the parent molecule in silico, researchers can predict how these changes will affect its chemical and physical characteristics.
This approach allows for the screening of a large number of potential derivatives without the need for their synthesis and experimental testing, thus saving time and resources. For example, modifications could be made to the trifluoroethyl group or by introducing different substituents on the nitrogen atom. The goal of such modifications could be to enhance reactivity, improve selectivity, or alter solubility.
Workflow for Rational Design:
Define Target Properties: Identify the desired characteristics for the new analogues (e.g., increased electrophilicity at the sulfur atom).
In Silico Modification: Generate a library of virtual analogues by making systematic structural changes.
Computational Screening: Perform quantum chemical calculations for each analogue to predict the target properties.
Prioritization: Rank the analogues based on the computational results.
Synthesis and Experimental Validation: Synthesize the most promising candidates to verify the computational predictions.
This iterative process of design, computation, and validation accelerates the discovery of new compounds with optimized functionalities.
Advanced Methodologies and Emerging Research Directions
Visible-Light-Induced Catalysis for N-(2,2,2-trifluoroethyl)sulfamoyl chloride Chemistry
Visible-light photoredox catalysis has emerged as a powerful tool in modern organic synthesis, enabling the activation of stable molecules under mild conditions. mdpi.com In this context, sulfamoyl chlorides, including this compound, are promising substrates for generating sulfamoyl radicals. These radicals can participate in various transformations, most notably the hydrosulfamoylation of alkenes and alkynes.
Research has demonstrated that sulfamoyl chlorides can be activated via single-electron transfer from a photocatalyst excited by visible light. researchgate.net For instance, studies have shown that organic dyes like Eosin Y can effectively catalyze the hydrosulfamoylation of electron-deficient alkenes. researchgate.netnih.gov The general mechanism involves the excitation of the photocatalyst, which then reduces the sulfamoyl chloride to generate a sulfamoyl radical. This radical adds across a C-C multiple bond, and the resulting carbon-centered radical is subsequently reduced and protonated to afford the final product.
While specific studies focusing exclusively on this compound are not extensively detailed in the reviewed literature, the established reactivity of analogous sulfamoyl chlorides provides a strong basis for its potential applications. The trifluoroethyl group's strong electron-withdrawing nature may influence the reduction potential of the molecule and the reactivity of the resulting radical, opening avenues for selective transformations.
Table 1: Representative Photocatalysts for Activation of Sulfonyl and Sulfamoyl Chlorides
| Catalyst Type | Example Catalyst | Target Reaction | Reference |
|---|---|---|---|
| Iridium-based | Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ | Hydrosulfonylation | researchgate.net |
| Organic Dye | Eosin Y | Hydrosulfamoylation | researchgate.netnih.gov |
Organocatalytic and Asymmetric Synthesis Involving this compound
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has revolutionized asymmetric synthesis. However, the application of this compound in this domain appears to be a nascent or underexplored field. Current literature does not provide specific examples of its use as a substrate or reagent in organocatalytic asymmetric reactions.
Despite the lack of direct examples, the potential for its integration exists. Chiral Brønsted acids, for instance, have been used to catalyze asymmetric transfer hydrogenations of quinolines, with N-phosphoryl sulfonamides acting as the catalysts. mcgill.ca This suggests that chiral sulfonamides derived from this compound could potentially be developed into a new class of organocatalysts.
Furthermore, the development of asymmetric reactions involving sulfamoyl chlorides could lead to the synthesis of chiral sulfonamides, which are valuable motifs in medicinal chemistry. Future research could explore the use of chiral organocatalysts to control the stereoselective addition of the N-(2,2,2-trifluoroethyl)sulfamoyl radical to prochiral olefins or to effect kinetic resolutions.
Flow Chemistry and Continuous Processing for Efficient Synthesis
Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and greater scalability. The synthesis and application of sulfonyl and sulfamoyl chlorides are particularly well-suited for flow chemistry due to the often hazardous reagents and exothermic reactions involved.
The synthesis of sulfonyl chlorides frequently employs reagents like sulfuryl chloride (SO₂Cl₂), which can be challenging to handle in large-scale batch processes. researchgate.net Continuous flow reactors provide superior control over reaction parameters, minimizing the accumulation of hazardous intermediates and allowing for safer operation. chemrxiv.org For example, a modular flow platform has been developed for the on-demand generation of gaseous SO₂F₂ from SO₂Cl₂ and potassium fluoride (B91410) (KF), which is then used to synthesize fluorosulfates and sulfamoyl fluorides. uva.nl A similar strategy could be envisioned for the continuous synthesis of this compound, potentially starting from 2,2,2-trifluoroethylamine (B1214592) and a sulfurylating agent in a flow reactor. This approach would enhance the safety and efficiency of its production.
While specific implementations for this compound are not yet reported, the principles and technologies are well-established for related compounds, indicating a clear and beneficial path for future process development. researchgate.net
Integration with Green Chemistry Principles
The 12 Principles of Green Chemistry provide a framework for designing chemical products and processes that are more environmentally benign. uniroma1.it The synthesis and use of this compound can be evaluated and improved through this lens.
Key areas for applying green chemistry principles include:
Waste Prevention: Designing synthetic routes with high atom economy. Traditional methods for creating sulfonyl chlorides can generate significant waste. Alternative methods, such as the oxidative chlorination of thiols or related sulfur compounds, may offer greener pathways. google.com
Safer Solvents and Reagents: The synthesis of sulfonyl chlorides often involves toxic and corrosive reagents like chlorosulfonyl isocyanate or sulfuryl chloride. researchgate.netchemicalbook.com Research into alternative, less hazardous reagents is a key goal. For instance, recent developments in the synthesis of sulfonyl fluorides—a related class of compounds—have focused on using safer starting materials to produce only non-toxic salts like NaCl and KCl as byproducts. eurekalert.orgsciencedaily.com
Catalysis: Utilizing catalytic methods, such as the photocatalysis discussed in section 7.1, is inherently greener than using stoichiometric reagents. Catalysts reduce the amount of chemical waste generated and can enable reactions to proceed under milder, more energy-efficient conditions.
By focusing on these principles, the lifecycle of this compound, from its synthesis to its application, can be made more sustainable.
Potential for Developing New Catalytic Systems
The unique electronic properties imparted by the 2,2,2-trifluoroethyl group make this compound an interesting target for the development of novel catalytic systems. Research in this area is forward-looking and focuses on creating more efficient, selective, and sustainable chemical transformations.
Future directions could include:
Heterogeneous Photocatalysts: Developing solid-supported or semiconductor-based photocatalysts for the activation of this compound. Such systems would simplify catalyst separation and recycling, aligning with green chemistry principles.
Chiral Lewis Acid and Organocatalysts: As discussed, there is a significant opportunity to design new chiral catalysts that can engage with this compound or its derivatives to achieve high levels of enantioselectivity in reactions.
Enzyme-Based Catalysis (Biocatalysis): Exploring enzymes that can mediate the formation or reaction of sulfonyl- and sulfamoyl-containing compounds could offer highly selective and environmentally friendly synthetic routes.
Dual Catalytic Systems: Combining photoredox catalysis with another catalytic cycle, such as organocatalysis or transition metal catalysis, could unlock novel reaction pathways and provide access to complex molecular architectures that are otherwise difficult to synthesize.
The development of such catalytic systems will not only expand the utility of this compound but also contribute to the broader advancement of synthetic chemistry.
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for N-(2,2,2-trifluoroethyl)sulfamoyl chloride, and how do reaction conditions influence yield?
- Methodological Answer : High-yield synthesis (up to 95%) is achieved via activation of sulfamic acid salts using triphenylphosphine ditriflate generated in situ from Tf2O and Ph3PO. Critical parameters include low-temperature conditions (−78°C), stoichiometric control of triethylamine (3 equivalents), and precise addition of alcohols. Alternative methods using Hendrickson reagent or DIAD/PPh3 yield moderate results (40–60%) .
Q. How can researchers ensure the stability of this compound during storage and handling?
- Methodological Answer : Stability is highly sensitive to moisture. Store under inert gas (argon/nitrogen) in anhydrous solvents (e.g., dry DCM or THF) at −20°C. Purity assessments via ion chromatography (>99%) are recommended pre-use, as hydrolytic degradation forms sulfonic acid byproducts, detectable by <sup>19</sup>F NMR .
Q. What spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer : Key techniques include:
- <sup>1</sup>H/<sup>19</sup>F NMR: To confirm trifluoroethyl group integrity (δ ~4.0 ppm for –CH2CF3; <sup>19</sup>F signals at −70 to −75 ppm).
- IR Spectroscopy: Detect sulfamoyl chloride C=O stretch (~1770 cm<sup>−1</sup>).
- Mass Spectrometry: Validate molecular ion peaks (e.g., [M+H]<sup>+</sup> at m/z 228.5) .
Advanced Research Questions
Q. How does the electron-withdrawing trifluoroethyl group influence the reactivity of this compound in nucleophilic substitutions?
- Methodological Answer : The –CF3 group enhances electrophilicity at the sulfamoyl chloride center, accelerating reactions with nucleophiles (e.g., amines, alcohols). Kinetic studies using Hammett plots reveal a σpara value of ~1.2, indicating strong electron withdrawal. This effect also stabilizes transition states in SN2 mechanisms, as shown by DFT calculations .
Q. What strategies mitigate byproduct formation during large-scale synthesis of this compound?
- Methodological Answer : Byproducts like phosphorus oxychloride (from PCl5-mediated routes) require vacuum distillation for removal. For phosgene-based syntheses, optimize stoichiometry (1:2 sulfamic acid salt:phosgene) and use scavengers (e.g., DMF) to trap excess reagents. Chromatographic purification (silica gel, hexane/EtOAc) isolates the target compound with >98% purity .
Q. How can computational modeling guide the design of derivatives using this compound?
- Methodological Answer : Density Functional Theory (DFT) predicts regioselectivity in sulfonamide formation. For example, simulations of Fukui indices identify the sulfamoyl chlorine as the most electrophilic site. Molecular docking studies (e.g., AutoDock Vina) model interactions with biological targets like serine hydrolases, informing rational drug design .
Q. What are the contradictions in reported yields for N-(2,2,2-trifluoroethyl)sulfamate ester synthesis, and how can they be resolved?
- Methodological Answer : Discrepancies arise from activation methods. For instance, in situ sulfamoyl chloride generation (via Tf2O/Ph3PO) achieves 95% yield, whereas direct chloride displacement yields <50%. Systematic optimization of Lewis acid catalysts (e.g., ZnCl2) and solvent polarity (switch from THF to DCE) resolves inconsistencies .
Q. How do impurities in this compound affect downstream biological assays?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
